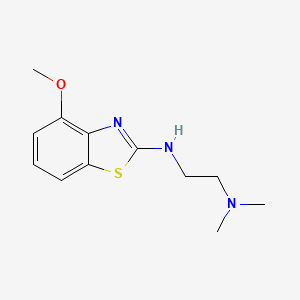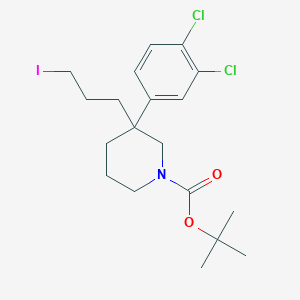
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Descripción general
Descripción
N-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, also known as Methylene Blue (MB), is a synthetic heterocyclic compound that has been used in various scientific research applications for over a century. MB is a basic dye that is commonly used in histology and microbiology, and it has also been used as a medication to treat a variety of medical conditions. In
Aplicaciones Científicas De Investigación
MB has been used in various scientific research applications, including:
1. Histology: MB is commonly used as a stain for biological tissues, as it binds to nucleic acids and other cellular components. It is particularly useful for staining nerve tissue, as it stains the myelin sheath surrounding nerve fibers.
2. Microbiology: MB is used as a stain for bacteria and other microorganisms, as it can differentiate between gram-positive and gram-negative bacteria.
3. Medicinal Chemistry: MB has been investigated as a potential medication for a variety of medical conditions, including Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of MB is complex and not fully understood. Future research should focus on elucidating the molecular targets of MB and how it interacts with cellular components.
3. Clinical Trials: MB has been investigated in several clinical trials, but more research is needed to determine its safety and efficacy as a medication.
Conclusion:
In conclusion, N-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, or N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Blue, is a versatile compound that has been used in various scientific research applications for over a century. Its mechanism of action is complex and not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While it has several advantages and limitations for lab experiments, there are several future directions for research on MB, including medicinal chemistry, mechanism of action, and clinical trials.
Efectos Bioquímicos Y Fisiológicos
MB has a variety of biochemical and physiological effects, including:
1. Increased ATP Production: MB has been shown to increase ATP production in cells, which can lead to improved energy metabolism.
2. Improved Vascular Function: MB has been shown to improve vascular function by increasing nitric oxide bioavailability and decreasing oxidative stress.
3. Anti-Inflammatory Effects: MB has been shown to have anti-inflammatory effects by inhibiting the activity of nitric oxide synthase and decreasing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MB has several advantages and limitations for lab experiments, including:
Advantages:
1. Versatility: MB can be used in a variety of different scientific research applications, including histology, microbiology, and medicinal chemistry.
2. Stability: MB is a stable compound that can be stored for long periods of time without degradation.
3. Affordability: MB is a relatively inexpensive compound, making it accessible for use in many different types of experiments.
Limitations:
1. Toxicity: MB can be toxic at high doses, which can limit its use in certain experiments.
2. Non-Specificity: MB can bind to a variety of different cellular components, which can make it difficult to interpret experimental results.
3. Interference: MB can interfere with the activity of other compounds in certain experiments, which can make it difficult to use in combination with other drugs.
Direcciones Futuras
There are several future directions for research on MB, including:
1. Medicinal Chemistry: MB has shown promise as a medication for a variety of medical conditions, including Alzheimer's disease, Parkinson's disease, and cancer. Future research should focus on optimizing the structure of MB and its analogs to improve their efficacy and reduce toxicity.
2.
Propiedades
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)8-7-13-12-14-11-9(16-3)5-4-6-10(11)17-12/h4-6H,7-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPIOLVDCFRHFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC2=C(C=CC=C2S1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3-Bromo-2-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416060.png)
![4-[5-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416062.png)
![4-[3-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416063.png)
![4-[2-Bromo-4-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416064.png)
![3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate](/img/structure/B1416067.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-nitropyridin-3-yl)piperazine-2-carboxylic acid](/img/structure/B1416070.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1416071.png)
![4-[4-Bromo-2-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416072.png)
![4-(4-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416074.png)

![N-[(4-Aminocyclohexyl)methyl]-4-iodo-N-methylaniline;dihydrochloride](/img/structure/B1416079.png)
![3-Phenyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1416080.png)
![4-[2-Bromo-6-(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1416083.png)